molecular formula C7H12N2O2 B571317 Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate CAS No. 113375-01-2

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate

Cat. No.: B571317
CAS No.: 113375-01-2
M. Wt: 156.185
InChI Key: HNPOOVOQHHLWMP-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate is a versatile tetrahydropyridazine derivative that serves as a valuable synthon in organic synthesis and medicinal chemistry research. As a partially saturated nitrogen-containing heterocycle, this scaffold is of significant interest for constructing biologically active molecules . Related tetrahydropyridazine and tetrahydropyridine compounds are frequently explored in drug discovery for their anti-inflammatory properties . Researchers utilize this core structure as a building block to develop novel therapeutic agents, given the established importance of nitrogen-containing heterocyclic scaffolds in pharmaceuticals . The compound is typically supplied as a solid and should be stored in a cool, dry place. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 1,4,5,6-tetrahydropyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPOOVOQHHLWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665163
Record name Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113375-01-2
Record name Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves the reaction of diethyl azodicarboxylate with a suitable diene in a hetero-Diels–Alder reaction. This reaction is often carried out under thermal conditions, and the resulting cycloadduct is then subjected to hydrogenation over palladium–carbon to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include diethyl azodicarboxylate, palladium–carbon, and various nucleophiles for substitution reactions. Reaction conditions typically involve thermal or catalytic processes.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds similar to ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate exhibit significant antitumor effects. For instance, derivatives of tetrahydropyridine compounds have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. A study by Bariwal et al. highlighted that these compounds can interact with multiple biological targets, making them candidates for development in cancer therapeutics.

Antimicrobial Properties
this compound has demonstrated promising antimicrobial activity against various pathogens. Its derivatives have been reported to possess both antibacterial and antifungal properties. Notably, research has shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics based on this compound .

Neuroprotective Effects
Similar compounds have been studied for their neuroprotective properties. They may reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells, indicating a potential role in treating neurodegenerative diseases.

Agricultural Applications

Agrochemical Development
this compound can be utilized in the synthesis of agrochemicals. Its unique structure allows for modifications that enhance the efficacy and safety profiles of pesticides and herbicides. Research into its derivatives has shown potential as eco-friendly alternatives to conventional agrochemicals .

Pesticide Formulation
The compound's ability to act as a building block for novel pesticide formulations is noteworthy. The development of biodegradable pesticides with lower toxicity profiles is an area of active research, where this compound could play a crucial role due to its favorable environmental characteristics .

Material Science Applications

Synthesis of Functional Materials
In material science, this compound has been explored for its potential to create functional materials with specific properties. Its unique chemical structure allows it to participate in various polymerization reactions that can lead to the development of advanced materials with applications in electronics and coatings .

Case Studies

  • Antitumor Activity Study : Bariwal et al. conducted a study on the antitumor effects of tetrahydropyridine derivatives where this compound was highlighted as a promising candidate due to its ability to induce apoptosis in cancer cells.
  • Antimicrobial Research : A study focused on the antimicrobial properties of tetrahydropyridine derivatives found that those similar to this compound showed significant activity against resistant bacterial strains .
  • Agrochemical Application : Research into the formulation of eco-friendly pesticides revealed that modifications of this compound could lead to effective alternatives to synthetic pesticides .

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Source
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C₁₇H₁₈N₂O₃S 330.402 Thieno[2,3-c]pyridine Benzoyl, amino, ethyl ester
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate C₁₇H₂₀N₂O₂S 316.420 Thieno[2,3-c]pyridine Benzyl, amino, ethyl ester
Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate C₈H₁₃NO₂ 155.195 Tetrahydropyridine Ethyl ester
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₄H₁₆N₂O₃S 292.358 Tetrahydrobenzo[b]thiophene Cyanoacetamido, ethyl ester

Key Observations :

  • Core Heterocycle Differences: The pyridazine ring in the target compound contrasts with thienopyridine (e.g., ) or benzo[b]thiophene () cores, which influence electronic properties and reactivity.
  • Substituent Effects : Benzoyl () and benzyl () groups impart distinct steric and electronic profiles. Benzoyl derivatives may exhibit stronger intermolecular interactions (e.g., hydrogen bonding) compared to benzyl-substituted analogs, affecting solubility and crystallinity.

Table 2: Comparative Physicochemical Data

Compound Name Boiling/Melting Point Solubility Toxicity Profile
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Not reported Likely polar aprotic solvents Limited data; benzoyl may enhance metabolic stability
Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate Not reported Moderate in water Neurotoxic via MAO oxidation to MPP+
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Not reported Low water solubility Requires medical consultation upon exposure

Key Findings :

  • This highlights the critical role of heterocycle composition in metabolic activation .

Biological Activity

Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyridazine ring structure. The presence of the carboxylate group is significant as it contributes to the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its efficacy against various bacterial strains. For instance, derivatives of tetrahydropyridine compounds have shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium with IC50 values reported around 16 µg/mL .

Anticancer Potential

The compound has also been explored for its anticancer properties . Studies have demonstrated that it can inhibit the growth of cancer cell lines. For example, certain derivatives showed significant antiproliferative activity against neuroblastoma cell lines (SK-N-SH) with IC50 values as low as 11 µM . The mechanism appears to involve modulation of metabolic pathways critical to cancer cell survival.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors . It may act as an inhibitor or modulator of metabolic enzymes involved in glycolysis and oxidative phosphorylation. This interaction can lead to altered cellular metabolism and apoptosis in cancer cells .

Case Studies and Experimental Data

  • Antimicrobial Activity : A study highlighted the effectiveness of tetrahydropyridine derivatives against E. faecium, showing a clear dose-response relationship with an IC90 value of 16 µg/mL .
  • Anticancer Activity : A multi-component reaction involving tetrahydropyridine derivatives yielded compounds with significant anticancer activity against various cell lines. Notably, compound 49 exhibited an IC50 value of 11 ± 1.3 µM against SK-N-SH cells .
  • Mechanistic Insights : Research into the compound's mechanism revealed that it might influence key metabolic pathways through enzyme inhibition. This could explain its dual role in both antimicrobial and anticancer activities .

Summary Table of Biological Activities

Activity Target Organism/Cell Line IC50/IC90 Value Reference
AntimicrobialE. faeciumIC90 = 16 µg/mL
AnticancerSK-N-SH (neuroblastoma)IC50 = 11 ± 1.3 µM
AnticancerA549 (lung cancer)IC50 = 58 ± 4.1 µM

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2,3,4,5-tetrahydropyridazine-3-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis typically requires controlled temperatures (e.g., 50–80°C) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solvation and reaction efficiency . Multi-step protocols may involve condensation or cyclization reactions, with monitoring via HPLC or TLC to track intermediates. Reaction time optimization (e.g., 12–24 hours) and inert atmospheres (N₂/Ar) are critical to minimize side products .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying functional groups and ring structure, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) by detecting trace impurities . Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Q. What purification methods are recommended post-synthesis?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or methanol can improve purity for crystalline derivatives. Preparative HPLC is advised for isolating stereoisomers or resolving closely related byproducts .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Refer to Safety Data Sheets (SDS) for specific hazards; for structurally similar compounds, acute toxicity or skin irritation has been reported . Emergency protocols should include immediate rinsing for exposure and consultation with occupational health specialists .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites (e.g., nucleophilic/electrophilic regions). Molecular docking simulations assess binding affinity to biological targets (e.g., enzymes), guided by structural analogs with known activities . Parametric optimization (e.g., solvent effects in COSMO-RS) improves prediction accuracy for reaction pathways .

Q. What strategies resolve contradictory data regarding its biological activity across assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell-line specificity. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and control for compound stability (e.g., HPLC monitoring of degradation). Structure-activity relationship (SAR) studies with modified analogs can isolate critical functional groups influencing activity .

Q. How do substituent modifications on the tetrahydropyridazine ring affect bioactivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position may enhance electrophilic reactivity and target binding. Comparative studies show that bulkier substituents (e.g., aryl groups) can alter steric hindrance, impacting selectivity for enzymes like kinases or PDE inhibitors . Functionalization at the carboxylate moiety (e.g., ester-to-amide conversion) modulates solubility and pharmacokinetics .

Q. What role do π-π interactions and hydrogen bonding play in stabilizing its crystal structure?

  • Methodological Answer : X-ray crystallography of related compounds reveals intramolecular π-π stacking between aromatic rings (3.6–3.8 Å distances) and hydrogen bonds involving carboxylate oxygen or water molecules, which stabilize supramolecular assemblies . These interactions influence solubility and melting behavior, critical for formulation studies .

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